Tunable Metal–Nitrogen Coordination Distance Spanning 1.20 Å Across First-Row Transition Metals – A Feature Absent in the Para Isomer
The ortho-substituted 2,2′,2″-nitrilotribenzoic acid (H₃L) enables reversible, tunable coordination of the bridgehead triphenylamine nitrogen to metal centers, a feature not possible with the para isomer. Single-crystal X-ray structures of first-row transition metal complexes reveal M–N bond distances ranging from 2.09 Å for Cu(II) to 3.29 Å for Fe(III), representing a 1.20 Å tunable span across 'On', 'Intermediate', and 'Off' coordination states [1]. This tunability is driven by changes in metal oxidation state (Fe(II)/Fe(III)) or axial coligand/solvent variations, and is attributed to the steric constraints imposed by the ortho-carboxylate arms [1]. In contrast, the para isomer (4,4′,4″-H₃NTB) positions carboxylates distal to the nitrogen, preventing any direct M–N interaction; it functions exclusively as a rigid, extended tritopic linker [2].
| Evidence Dimension | Metal–Nitrogen (M–N) coordination distance tunability |
|---|---|
| Target Compound Data | M–N distances: 2.09 Å (Cu(II)), 3.29 Å (Fe(III)); tunable range = 1.20 Å; coordination states: 'On', 'Off', 'Intermediate' [1] |
| Comparator Or Baseline | 4,4′,4″-H₃NTB (para isomer): M–N coordination not observed; ligand functions as O-donor-only tritopic linker [2] |
| Quantified Difference | Ortho isomer enables M–N bond tunability over 1.20 Å; para isomer shows zero M–N interaction. |
| Conditions | X-ray crystallography of mononuclear and dimeric first-row transition metal complexes (Cu, Co, Zn, Ni, Fe) |
Why This Matters
The ability to reversibly switch M–N coordination enables redox-responsive or stimuli-responsive metal–ligand assemblies that cannot be replicated with the para isomer, directly impacting the design of switchable catalysts and molecular devices.
- [1] Wörl, S.; Pritzkow, H.; Fritsky, I. O.; Krämer, R. On, off and intermediate coordination of a bridgehead triarylamine donor in tripodal complexes: towards the tuning of coordinative bond distance. Dalton Trans. 2004, 2750–2757. DOI: 10.1039/b406682k. View Source
- [2] Si, X.; Pan, X.; Xue, J.; Yao, Q.; Huang, X.; Duan, W.; Qiu, Y.; Su, J.; Cao, M.; Li, J. Robust acid–base Ln-MOFs: searching for efficient catalysts in cycloaddition of CO₂ with epoxides and cascade deacetalization–Knoevenagel reactions. RSC Adv. 2022, 12, 33501–33509. DOI: 10.1039/D2RA06545B. View Source
